Farnesyl Pyrophosphate Triammonium Salt
Farnesyl Pyrophosphate Triammonium Salt
Farnesyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway and used in the biosynthesis of terpenes, terpenoids, and sterols. It also serves as a donor in post-translational isoprenylation of proteins. FPP has been identified as an antagonist of P2Y12 receptors (IC50 = 45 μM), attenuating platelet aggregation. It has also been shown to regulate adipocyte function as an endogenous PPARγ agonist. Additionally, because of a flexible hydrocarbon chain that enables different conformations, FPP is a promiscuous ligand for a subset of nuclear receptors.
Brand Name:
Vulcanchem
CAS No.:
116057-57-9
VCID:
VC21134473
InChI:
InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+;
SMILES:
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+]
Molecular Formula:
C15H31NO7P2
Molecular Weight:
399.36 g/mol
Farnesyl Pyrophosphate Triammonium Salt
CAS No.: 116057-57-9
Cat. No.: VC21134473
Molecular Formula: C15H31NO7P2
Molecular Weight: 399.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Farnesyl pyrophosphate is an intermediate in the HMG-CoA reductase pathway and used in the biosynthesis of terpenes, terpenoids, and sterols. It also serves as a donor in post-translational isoprenylation of proteins. FPP has been identified as an antagonist of P2Y12 receptors (IC50 = 45 μM), attenuating platelet aggregation. It has also been shown to regulate adipocyte function as an endogenous PPARγ agonist. Additionally, because of a flexible hydrocarbon chain that enables different conformations, FPP is a promiscuous ligand for a subset of nuclear receptors. |
|---|---|
| CAS No. | 116057-57-9 |
| Molecular Formula | C15H31NO7P2 |
| Molecular Weight | 399.36 g/mol |
| IUPAC Name | azane;phosphono [(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C15H28O7P2.H3N/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18;/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18);1H3/b14-9+,15-11+; |
| Standard InChI Key | CPYJTMLHKIWGDF-NDHHSALASA-N |
| Isomeric SMILES | CC(=CCC/C(=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)/C)C.N |
| SMILES | CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C.[NH4+].[NH4+].[NH4+] |
| Canonical SMILES | CC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C.N |
| Appearance | Assay:≥95%A solution in methanol:ammonium hydroxide (70:30) |
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